gamma-Decalactone

Overview

Description

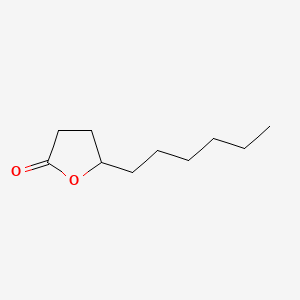

Gamma-Decalactone is a lactone and aroma compound with the chemical formula C₁₀H₁₈O₂. It is known for its intense peach flavor and is naturally present in many fruits and fermentations. This compound is particularly important in the formulation of peach, apricot, and strawberry flavorants for drinks, food, personal care products, pharmaceutical drugs, and household goods .

Preparation Methods

Gamma-Decalactone can be synthesized through biotechnological methods, primarily using the yeast Yarrowia lipolytica. The production process involves the biotransformation of ricinoleic acid, derived from castor oil triglycerides. The optimal parameters for lactone biosynthesis include a constant pH of 7, a variable mixing speed in the range of 200–500 rpm, and a substrate concentration of 75 g/L. Using these parameters, about 2.93 ± 0.33 g/L of this compound can be obtained .

Chemical Reactions Analysis

Gamma-Decalactone undergoes various chemical reactions, including oxidation and reduction. The biotechnological production of this compound involves the β-oxidation of ricinoleic acid. The compound can also undergo ω-oxidation, leading to the formation of ω-dicarboxylic acid after delactonisation . Common reagents used in these reactions include enzymes and microorganisms such as Yarrowia lipolytica.

Scientific Research Applications

Flavoring Agent in the Food Industry

GDL is widely recognized as a key flavor compound, particularly in the production of fruit flavors. It is predominantly utilized in:

- Natural Flavoring : GDL is a significant component in peach flavoring, often produced by microbial fermentation using yeast strains such as Sporidiobolus sp.. This yeast can efficiently convert substrates like glycerol into GDL, making it a sustainable option for flavor production .

- Food Additives : Its pleasant aroma makes it suitable for use in various food products, enhancing the sensory experience of consumers. The use of GDL in food formulations can improve flavor profiles without the need for synthetic additives.

Fragrance Industry

In the fragrance sector, GDL is employed for its aromatic properties:

- Perfume Composition : GDL is incorporated into perfumes and scented products to impart a fruity note. Its stability and compatibility with other fragrance components make it a valuable ingredient .

- Safety Assessments : Comprehensive safety assessments have confirmed that GDL is non-mutagenic and poses minimal risk when used in cosmetics and personal care products .

Biotechnological Applications

The production of GDL through biotechnological methods has gained traction due to its efficiency and sustainability:

- Microbial Production : Research has demonstrated that yeasts like Yarrowia lipolytica can produce GDL from various substrates, including castor oil and glycerol. Optimization of fermentation conditions has led to significant increases in GDL yield .

- Industrial Scale Production : Strategies for enhancing GDL biosynthesis are being developed to facilitate large-scale production, which could reduce reliance on synthetic processes and lower environmental impact .

Health and Safety Considerations

GDL's safety profile has been extensively evaluated:

- Toxicity Studies : It has been assessed for genotoxicity, reproductive toxicity, and respiratory toxicity, with findings indicating that it is safe for use in food and cosmetic applications .

- Environmental Impact : The biodegradability of GDL contributes to its appeal as an eco-friendly alternative in various formulations.

Table 1: Summary of Key Studies on this compound Production

Mechanism of Action

The mechanism of action of gamma-Decalactone involves its biosynthesis through enzymatic pathways. The fatty acid desaturase FaFAD1 gene has been identified as a key player in the production of this compound in ripening fruits. This gene is specifically expressed in ripe fruits and its expression correlates with the presence of this compound. The production of this compound is naturally controlled by the expression of genes involved in the biosynthetic pathway of lactones .

Comparison with Similar Compounds

Gamma-Decalactone is similar to other lactones such as delta-Decalactone and gamma-Dodecalactone. These compounds also have peach-like aromas and are used in similar applications. this compound is unique due to its specific biosynthetic pathway and the genes involved in its production. Other similar compounds include 4-Hydroxydecanoic acid gamma-lactone and 4-Decanolide .

Biological Activity

Gamma-decalactone, a cyclic ester with the chemical formula C₁₀H₁₈O₂, is known for its pleasant peach-like aroma and has been extensively studied for its biological activities. This article reviews the various biological properties of this compound, including its antimicrobial, antifungal, and insect deterrent activities, as well as its potential applications in biotechnology.

Chemical Structure and Properties

This compound is characterized by a 10-membered lactone ring. Its structure allows it to interact with various biological systems, leading to a range of biological activities. The compound is often synthesized through biotechnological methods using microorganisms such as Yarrowia lipolytica.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Candida albicans | Inhibition of growth | |

| Aspergillus niger | Inhibition of growth |

In a study by PLOS ONE, this compound was shown to inhibit the growth of these microorganisms effectively, indicating its potential as a natural preservative or therapeutic agent .

Antifungal Activity

In addition to its antibacterial effects, this compound has been found to inhibit fungal growth. It was particularly effective against filamentous fungi such as Aspergillus niger, which is known for causing spoilage in food products. This antifungal activity suggests potential applications in food preservation and safety.

Insect Deterrent Activity

This compound's biological activity extends to its role as an insect deterrent. It has been studied for its effects on aphids, specifically Myzus persicae. The compound demonstrated a significant deterrent effect on aphid probing behavior during feeding phases.

- Deterrence Mechanism : The effectiveness of this compound in deterring aphids is influenced by the size of the lactone ring and the enantiomeric purity of the compound. The (–)-(S)-enantiomer was particularly noted for its activity .

Study on Aphid Deterrence

A study published in PLOS ONE examined the impact of this compound on aphid behavior. The findings indicated that while δ-decalactone had little effect, this compound significantly restrained aphid probing during ingestion phases. This suggests that this compound could be utilized in agricultural practices to manage pest populations without resorting to synthetic pesticides .

Biotechnological Applications

Recent advancements in biotechnology have focused on enhancing the synthesis of this compound through microbial fermentation processes. A study highlighted improvements in production yields using engineered strains of Yarrowia lipolytica. The optimization strategies included adjusting pH levels and carbon source concentrations to maximize biotransformation efficiency .

Q & A

Basic Research Questions

Q. What are the primary synthetic and biosynthetic pathways for gamma-decalactone production, and how do their yields compare under controlled conditions?

this compound is synthesized via chemical routes (e.g., cyclization of ricinoleic acid derivatives) or biosynthetically through microbial biotransformation using Yarrowia lipolytica or Sporidiobolus salmonicolor. Biosynthetic methods often utilize ricinoleic acid as a substrate, with yields influenced by strain engineering and process optimization (e.g., pH, aeration). Chemical synthesis typically achieves higher purity but requires costly catalysts and generates waste, whereas biotransformation is sustainable but faces bottlenecks in lactone recovery and metabolic flux control .

Q. Which analytical methods are most effective for quantifying this compound in complex biological matrices?

Gas chromatography (GC) with flame ionization or mass spectrometry detection is the gold standard. Internal standards like γ-undecalactone improve accuracy, and sample preparation involves acidification (to lactonize precursors) followed by solvent extraction (e.g., dichloromethane). Recent studies report detection thresholds as low as 11 ppb .

Q. How should researchers handle this compound safely in laboratory settings?

While non-irritating under normal conditions, prolonged exposure may cause respiratory or dermal irritation. Use fume hoods, nitrile gloves, and adsorbents (e.g., vermiculite) for spills. Avoid discharge into water systems due to potential ecological toxicity .

Advanced Research Questions

Q. How can metabolic engineering resolve contradictions between beta-oxidation activity and this compound yield in Yarrowia lipolytica?

Overexpression of acyl-CoA oxidase enhances beta-oxidation but paradoxically reduces lactone production due to catabolic consumption. Strategies include:

- Temporal gene regulation : Inducing thiolase activity post-lactone synthesis.

- Compartmentalization : Using peroxisome-deficient strains to limit degradation.

- Co-substrate supplementation : Adding decanoic acid to shift metabolic equilibrium .

Q. What experimental designs optimize this compound biotransformation productivity?

The Taguchi robust design and Doehlert factorial methods are effective for multifactorial optimization. Key parameters include:

- pH : 6.0–7.0 to balance enzyme activity and cell viability.

- Adsorption systems : Vermiculite or Amberlite XAD-4 increase lactone recovery by 40–60% via in-situ adsorption (Table 4).

- Oxygen transfer : Critical for Y. lipolytica; use stirred-tank reactors with aeration rates of 1.0–1.5 vvm .

Q. Why do some microbial strains exhibit this compound production-consumption dynamics, and how can this be modeled?

Lactone degradation is linked to carbon source availability and redox state. Kinetic models incorporating Monod and Luedeking-Piret equations predict production phases. For example, Sporidiobolus ruinenii consumes lactone under Eh7 < −200 mV, necessitating redox-controlled fermentation .

Q. How do adsorption kinetics vary across materials for this compound separation, and what factors dictate adsorbent selection?

Amberlite XAD-4 shows the highest initial adsorption rate (3.23 g/g·min) due to hydrophobic interactions, while vermiculite offers cost-effectiveness. Key factors:

- Pore size : >10 nm for lactone accessibility.

- pH stability : Adsorbents must withstand acidic media (pH 3–4).

- Regeneration potential : Ethanol washing restores 85–90% capacity .

Q. Methodological Guidance

Q. What protocols ensure reproducibility in this compound biosynthesis studies?

- Strain validation : Use ATCC-certified Y. lipolytica strains (e.g., W29 or H222).

- Standardized media : Modified YPD with 2% ricinoleic acid methyl ester.

- Data reporting : Include batch variability, GC calibration curves, and error margins (e.g., ±0.23 g/L in triplicate runs) .

Q. How can microencapsulation improve this compound stability in food-related applications?

Spray-drying with maltodextrin or gum arabic achieves 70–80% encapsulation efficiency. Key parameters:

- Inlet temperature : 160–180°C to prevent lactone volatilization.

- Carrier-to-core ratio : 4:1 for optimal retention. Surface adhesion issues are mitigated by post-drying fluidized bed coating .

Q. Data Interpretation Challenges

Q. How should researchers address discrepancies between in vitro enzyme assays and in vivo lactone production?

In vitro assays (e.g., beta-oxidation activity) may not reflect intracellular substrate competition or transcriptional regulation. Use multi-omics (transcriptomics/metabolomics) to identify rate-limiting steps and validate with chemostat cultures under steady-state conditions .

Properties

IUPAC Name |

5-hexyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYYFLINQYPWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022109 | |

| Record name | gamma-Decanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a fruity, peach-like odour | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

114.00 to 116.00 °C. @ 0.50 mm Hg | |

| Record name | xi-5-Hexyldihydro-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.955 | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00512 [mmHg] | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

706-14-9, 2825-92-5 | |

| Record name | γ-Decalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decan-4-olide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Decanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Decanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Decanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Decanolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-DECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HLS05KP9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.